Cas no 1220019-17-9 (1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol)
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol Propriétés chimiques et physiques
Nom et identifiant
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- 1-[4-AMINO-2-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINOL
- 1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol
- 1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol
- 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol
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- Piscine à noyau: 1S/C11H13F3N2O/c12-11(13,14)9-5-7(15)1-2-10(9)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6,15H2
- La clé Inchi: DWGVBUOKDUXKOM-UHFFFAOYSA-N
- Sourire: FC(C1C=C(C=CC=1N1CCC(C1)O)N)(F)F
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 272
- Surface topologique des pôles: 49.5
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM307086-1g |
1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol |
1220019-17-9 | 95% | 1g |
$167 | 2023-01-01 | |
| Chemenu | CM307086-5g |
1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol |
1220019-17-9 | 95% | 5g |
$446 | 2023-01-01 | |
| Enamine | EN300-6733063-0.05g |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
1220019-17-9 | 95% | 0.05g |
$162.0 | 2023-05-30 | |
| Enamine | EN300-6733063-0.1g |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
1220019-17-9 | 95% | 0.1g |
$241.0 | 2023-05-30 | |
| Enamine | EN300-6733063-0.25g |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
1220019-17-9 | 95% | 0.25g |
$347.0 | 2023-05-30 | |
| Enamine | EN300-6733063-0.5g |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
1220019-17-9 | 95% | 0.5g |
$546.0 | 2023-05-30 | |
| Enamine | EN300-6733063-1.0g |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
1220019-17-9 | 95% | 1g |
$699.0 | 2023-05-30 | |
| Enamine | EN300-6733063-2.5g |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
1220019-17-9 | 95% | 2.5g |
$1370.0 | 2023-05-30 | |
| Enamine | EN300-6733063-5.0g |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
1220019-17-9 | 95% | 5g |
$2028.0 | 2023-05-30 | |
| Enamine | EN300-6733063-10.0g |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
1220019-17-9 | 95% | 10g |
$3007.0 | 2023-05-30 |
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol Littérature connexe
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Informations complémentaires sur 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol: A Novel Compound with Promising Pharmacological Potential
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol, identified by its CAS No. 1220019-17-9, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their diverse pharmacological activities. The unique molecular structure of this compound, characterized by the presence of a trifluoromethyl group and an amino group on the aromatic ring, contributes to its potential therapeutic applications. Recent research has highlighted its potential as a candidate for anti-inflammatory and anti-cancer therapies, making it a subject of considerable interest in both academic and industrial settings.
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol exhibits a complex molecular architecture that combines aromatic and heterocyclic functionalities. The trifluoromethyl group on the phenyl ring enhances the compound's hydrophobicity, while the amino group introduces polar characteristics. This dual nature of the molecule may influence its interaction with biological targets, such as enzymes and receptors. The pyrrolidine ring serves as a scaffold for further functionalization, allowing for the modification of pharmacokinetic properties. Recent studies have demonstrated that the spatial arrangement of these functional groups plays a crucial role in the compound's biological activity.
Recent advancements in computational chemistry have provided valuable insights into the binding affinity of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol to various protein targets. Molecular docking simulations have revealed that this compound can effectively bind to cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), a key regulator of immune responses. This interaction suggests potential applications in immunotherapy, particularly in the treatment of autoimmune diseases and cancer. Additionally, the compound has shown promising anti-inflammatory effects in in vitro studies, where it significantly reduced the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
The synthesis of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol involves a multi-step process that typically begins with the functionalization of the aromatic ring. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution reactions, while the amino group can be incorporated via nucleophilic attack. The formation of the pyrrolidine ring is usually catalyzed by acid or base, depending on the specific synthetic pathway. Recent developments in green chemistry have led to the optimization of these synthetic routes, reducing the environmental impact while maintaining high yields.
Experimental studies have demonstrated that 1-[4-Amino-2-(trif. methyl)phenyl]-3-pyrrolidinol exhibits cytotoxic activity against several cancer cell lines. In a 2023 study published in Journal of Medicinal Chemistry, this compound was found to induce apoptosis in breast cancer cells by modulating the expression of Bcl-2 family proteins. The trifluoromethyl group appears to play a critical role in this activity, as its removal significantly reduced the compound's efficacy. These findings suggest that 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol could be a valuable lead compound for the development of targeted cancer therapies.
Pharmacokinetic studies have also been conducted to evaluate the bioavailability and metabolic stability of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol. In vivo experiments in rodents have shown that the compound is rapidly absorbed through the gastrointestinal tract and exhibits moderate plasma concentrations. The pyrrolidine ring contributes to its metabolic stability, as it resists hydrolysis by esterases. However, the compound's metabolic clearance is primarily mediated by CYP3A4 enzymes, which may influence its therapeutic window. These findings highlight the importance of further drug metabolism studies to optimize its clinical potential.
The anti-inflammatory properties of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol have been investigated in various models of inflammation. In a 2022 study published in Pharmacology & Therapeutics, this compound was found to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The inhibition of NF-κB led to a reduction in the expression of pro-inflammatory mediators such as COX-2 and iNOS. These results suggest that 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol could be a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Recent research has also explored the potential applications of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol in neurodegenerative diseases. A 2023 study published in Neuropharmacology reported that this compound exhibits neuroprotective effects by reducing oxidative stress and modulating mitochondrial function. The trifluoromethyl group was found to enhance the compound's ability to scavenge reactive oxygen species, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. These findings open new avenues for the use of this compound in the treatment of neurodegenerative conditions.
Despite its promising therapeutic potential, the development of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol as a drug candidate faces several challenges. One of the primary concerns is the toxicological profile of the compound. Preclinical studies have indicated that high concentrations of this compound may lead to liver toxicity in animal models. Further toxicity studies are necessary to determine its safety profile in humans. Additionally, the drug resistance potential of this compound needs to be evaluated, as cancer cells can develop resistance to therapeutic agents over time.
The future prospects of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol are promising, with ongoing research focused on optimizing its pharmacological properties. Advances in structure-based drug design and high-throughput screening techniques are expected to accelerate the development of this compound as a therapeutic agent. Collaborations between academia and industry will be crucial in translating these findings into clinical applications. The potential applications of this compound in multiple therapeutic areas underscore its significance in the field of medicinal chemistry.
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